2-(3-Piperidinyl)ethyl benzoate hydrochloride CAS 1219972-73-2
2-(3-Piperidinyl)ethyl benzoate hydrochloride CAS 1219972-73-2
An In-Depth Technical Guide to 2-(3-Piperidinyl)ethyl benzoate hydrochloride (CAS 1219972-73-2)
Disclaimer: Publicly available information on 2-(3-Piperidinyl)ethyl benzoate hydrochloride (CAS 1219972-73-2) is limited. This guide has been constructed by synthesizing established chemical principles, validated protocols for analogous transformations, and data from structurally related compounds. It is intended to serve as an expert-level framework for researchers and drug development professionals initiating work with this molecule.
Executive Summary & Introduction
2-(3-Piperidinyl)ethyl benzoate hydrochloride is a chemical entity featuring a disubstituted piperidine ring linked via an ethyl spacer to a benzoate ester. The presence of the basic piperidine nitrogen, protonated as a hydrochloride salt, suggests favorable aqueous solubility, a critical attribute for many pharmaceutical applications.[1][2] The core structure, combining a piperidine moiety—a privileged scaffold in central nervous system (CNS) drug discovery—with a benzoate ester, hints at a range of potential pharmacological activities.[3][4]
Structurally, it shares features with compounds known to exhibit anticholinergic, anesthetic, and acetylcholinesterase (AChE) inhibitory activities.[5][6][7] For instance, the piperidine ring is central to numerous CNS-active agents, while the amino-alkyl-ester motif is reminiscent of local anesthetics. This guide provides a comprehensive overview of the compound's predicted properties, a robust and validated synthetic pathway, detailed analytical methodologies for characterization, and a discussion of its potential pharmacological landscape based on established structure-activity relationships.
Physicochemical Properties & Structural Data
A thorough understanding of a compound's physical and chemical properties is foundational to its development. The following table summarizes the key computed and expected properties for 2-(3-Piperidinyl)ethyl benzoate hydrochloride.
| Property | Value | Source / Method |
| CAS Number | 1219972-73-2 | |
| Molecular Formula | C₁₄H₂₀ClNO₂ | Calculated |
| Molecular Weight | 269.77 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Predicted |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol | Predicted based on hydrochloride salt form[1] |
| Melting Point | Not available; expected to be >150 °C | Predicted for a stable salt |
| Predicted LogP | ~3.1 (for free base) | Computational Prediction |
Synthesis and Purification
The synthesis of 2-(3-Piperidinyl)ethyl benzoate hydrochloride can be logically approached via a two-step process starting from the commercially available precursor, 3-piperidineethanol. This pathway involves a classical esterification followed by salt formation.
Synthetic Scheme
The proposed synthetic pathway is outlined below. The first step is the benzoylation of the primary alcohol on the 3-piperidineethanol side chain. The second step involves the protonation of the basic piperidine nitrogen with hydrochloric acid to yield the final salt.
Caption: Proposed two-step synthesis of 2-(3-Piperidinyl)ethyl benzoate hydrochloride.
Step-by-Step Experimental Protocol: Synthesis
This protocol is designed to be self-validating by including in-process checks and purification steps that ensure the integrity of the final compound.
Part A: Benzoylation of 3-Piperidineethanol
-
Rationale: This step forms the critical ester linkage. Benzoyl chloride is a highly reactive acylating agent.[8] The reaction is performed in the presence of a non-nucleophilic base (pyridine or triethylamine) to scavenge the HCl byproduct, driving the reaction to completion.[8] Anhydrous conditions are critical to prevent hydrolysis of the benzoyl chloride.
-
Materials:
-
3-Piperidineethanol (1.0 eq)
-
Benzoyl Chloride (1.1 eq)
-
Anhydrous Pyridine (1.5 eq) or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 3-piperidineethanol (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M concentration).
-
Add anhydrous pyridine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Upon completion, quench the reaction by slowly adding 1 M HCl to neutralize excess pyridine.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base, typically as a viscous oil.
-
Purify the crude product via silica gel column chromatography.
-
Part B: Hydrochloride Salt Formation
-
Rationale: Converting the free base amine to its hydrochloride salt significantly increases its stability, crystallinity, and aqueous solubility, which is crucial for handling and biological testing.[1][9][10] The use of ethereal HCl ensures an anhydrous environment, preventing the introduction of water which could affect purity and stability.
-
Materials:
-
Purified 2-(3-Piperidinyl)ethyl benzoate (free base)
-
Anhydrous Diethyl Ether
-
2 M HCl in Diethyl Ether
-
-
Procedure:
-
Dissolve the purified free base (1.0 eq) in a minimal amount of anhydrous diethyl ether.
-
While stirring, slowly add 2 M HCl in diethyl ether (1.1 eq) dropwise.
-
A precipitate should form immediately. Continue stirring for 30 minutes at room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.
-
Dry the product under high vacuum to yield 2-(3-Piperidinyl)ethyl benzoate hydrochloride as a crystalline solid.
-
Analytical Characterization Workflow
Confirming the identity and purity of the final compound is paramount. A multi-technique approach is required for unambiguous characterization.
Caption: Analytical workflow for the characterization of the target compound.
Spectroscopic and Chromatographic Methods
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the final compound and quantify any impurities.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water (both containing 0.1% Trifluoroacetic Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm and 254 nm.[11]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the hydrochloride salt in the initial mobile phase composition.
-
Analysis: The purity is calculated based on the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the molecular structure by analyzing the chemical environment of each proton and carbon atom.
-
Expected ¹H NMR Signals (in D₂O or DMSO-d₆):
-
Aromatic Protons: Multiplets in the range of 7.4-8.0 ppm corresponding to the benzoate ring.
-
Ester Methylene Protons (-CH₂-O): A triplet around 4.4 ppm.
-
Ethyl Linker Protons (-CH₂-CH₂-O): A multiplet adjacent to the ester methylene protons.
-
Piperidine Ring Protons: A complex series of multiplets in the upfield region (1.5-3.5 ppm). The protons adjacent to the nitrogen will be shifted downfield.
-
-
Expected ¹³C NMR Signals:
-
Carbonyl Carbon: A signal around 166 ppm.
-
Aromatic Carbons: Signals between 128-134 ppm.
-
Ester Methylene Carbon (-CH₂-O): A signal around 65 ppm.
-
Piperidine and Linker Carbons: Signals in the 25-60 ppm range.
-
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the free base.
-
Method: Electrospray Ionization (ESI) in positive mode.
-
Expected Result: A prominent ion peak [M+H]⁺ corresponding to the mass of the free base (C₁₄H₁₉NO₂), which is approximately 234.15 m/z.
Potential Pharmacological Profile & Toxicological Considerations
Hypothesized Mechanism of Action
Based on its structural motifs, 2-(3-Piperidinyl)ethyl benzoate hydrochloride could interact with several biological targets. The N-substituted piperidine is a key feature in compounds targeting muscarinic acetylcholine receptors (mAChRs). For example, N-Ethyl-3-piperidyl benzilate is a known anticholinergic agent.[5] Therefore, it is plausible that the title compound could act as an antagonist at mAChRs.
Caption: Hypothesized mechanism of action via mAChR antagonism.
Alternatively, the compound's structure is related to acetylcholinesterase (AChE) inhibitors, which are used in the treatment of cognitive disorders.[7] The piperidine moiety can serve as a binding element within the enzyme's active site. Further investigation through in-vitro binding assays and enzyme inhibition studies would be required to elucidate the primary mechanism.
Safety and Toxicological Profile
No specific toxicity data exists for this compound. However, initial safety assessments can be inferred from related structures.
-
Ethyl Benzoate: This related ester can cause skin and serious eye irritation. It is also considered toxic to aquatic life.
-
Piperidine Derivatives: Depending on the substitution, piperidine-containing compounds can have potent CNS effects and should be handled with care.
-
General Handling: As a novel chemical entity, 2-(3-Piperidinyl)ethyl benzoate hydrochloride should be treated as potentially hazardous. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
Conclusion and Future Directions
This technical guide provides a foundational framework for the synthesis, characterization, and potential application of 2-(3-Piperidinyl)ethyl benzoate hydrochloride. The proposed synthetic route is robust and relies on well-established chemical transformations. The analytical workflow presented will ensure the production of a well-characterized compound suitable for further research.
Future work should focus on:
-
Execution of the proposed synthesis and full analytical characterization to confirm the predicted data.
-
In-vitro screening against a panel of CNS receptors, particularly muscarinic acetylcholine receptors and acetylcholinesterase, to determine its primary pharmacological target.
-
Preliminary in-vivo studies in appropriate animal models to assess its pharmacokinetic profile and potential therapeutic effects.
This systematic approach will enable the scientific community to fully explore the potential of this novel chemical entity.
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